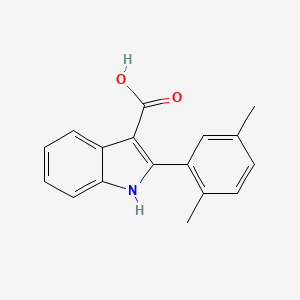

2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid

描述

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-7-8-11(2)13(9-10)16-15(17(19)20)12-5-3-4-6-14(12)18-16/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYSTQIUUIXWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection and Alkylation of Indole-3-Acetic Acid Intermediates

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Protection + LDA-mediated substitution | Protect indole-3-acetic acid, LDA deprotonation, aryl bromide substitution, deprotection | High regioselectivity, well-established | Requires low temperature, sensitive reagents | ~70–80% (intermediates) |

| One-pot condensation with o-phenylenediamine | Condensation under acidic catalysis, heating, neutralization, recrystallization | Simple setup, good yields, scalable | Limited to certain substituents, may form benzimidazole derivatives | 78–83% |

| Multi-step nitro indole functionalization | Protection, bromination, lithiation, substitution, reduction | Enables complex substitutions | Multi-step, longer synthesis time | Variable, moderate |

Research Findings and Optimization Notes

Reaction conditions critically influence yields and selectivity. For example, the choice of acid catalyst and solvent impacts side reactions and product purity in condensation reactions.

Base strength and temperature control are essential in LDA-mediated substitutions to avoid overreaction or decomposition.

Post-synthesis purification typically involves recrystallization from ethanol or chromatographic techniques to achieve high purity.

Catalyst choice and molar ratios in condensation reactions can be tuned to optimize yield and minimize by-products.

Adaptation of synthetic routes from related indole derivatives is common, with modifications to accommodate the 2,5-dimethylphenyl group.

化学反应分析

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, primarily at positions 4–7 due to the electron-donating effects of the pyrrole-like nitrogen. The 2,5-dimethylphenyl group directs substitution to less hindered positions. Key reactions include:

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or iodine in acetic acid.

-

Conditions : Room temperature, 2–4 hours.

-

Products : 5-Bromo or 5-iodo derivatives.

-

Example : Bromination yields 5-bromo-2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid with >80% regioselectivity .

Nitration

-

Reagents : Nitric acid in sulfuric acid.

-

Conditions : 0–5°C, 1 hour.

-

Products : 5-Nitro derivatives.

-

Note : The methyl groups on the phenyl ring deactivate meta positions, favoring nitration at the indole’s 5-position .

Nucleophilic Reactions at the Carboxylic Acid Group

The C3-carboxylic acid moiety participates in classical acid-derived transformations:

Esterification

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Conditions : Reflux (12 hours) or room temperature (24 hours).

Amide Formation

-

Reagents : EDCl/HOBt with primary amines.

-

Conditions : DCM, 0°C to room temperature, 6–12 hours.

-

Applications : Used to synthesize peptide conjugates for antimicrobial studies .

Decarboxylation and C–H Functionalization

The carboxylic acid group facilitates decarboxylative cross-couplings under catalytic conditions:

Pd-Catalyzed Decarboxylative Arylation

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) |

| Oxidant | AgOAc (2 equiv) |

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Temperature | 100°C |

| Products | C4-Arylated indoles via decarboxylation |

| Yield | 70–85% |

This reaction proceeds through a palladium-mediated decarboxylation mechanism, enabling direct C–H bond activation at the indole’s C4 position .

Oxidation of the Indole Ring

-

Reagents : KMnO₄ in acidic or alkaline conditions.

-

Products : Indoline-2,3-dione (isatin) derivatives.

Reduction of the Carboxylic Acid

-

Reagents : LiAlH₄ or BH₃·THF.

-

Products : 3-(Hydroxymethyl)indole derivatives.

-

Applications : Intermediate for synthesizing alcohol-functionalized indoles .

Cyclization and Multicomponent Reactions

The compound participates in domino reactions to form polycyclic systems:

[3+2] Cyclization

-

Reagents : K₂CO₃ in DMF.

-

Conditions : 90–130°C, 12–24 hours.

-

Products : 1,2,5-Trisubstituted indole-3-carboxylates.

-

Mechanism : Anion addition to imines followed by SNAr ring closure .

Comparative Reactivity Data

The table below summarizes key reactions and conditions:

Mechanistic Insights

-

Electrophilic Substitution : The 2,5-dimethylphenyl group sterically shields C2 and C6 positions, directing electrophiles to C5 .

-

Decarboxylation : The carboxylic acid group acts as a transient directing group, facilitating Pd-mediated C–H activation .

-

Acid Stability : The compound resists protodecarboxylation under acidic conditions due to steric protection by the dimethylphenyl group .

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Compounds derived from this scaffold have shown efficacy against drug-resistant strains of Candida, with some exhibiting activity superior to traditional antifungals like fluconazole .

- Antibacterial Activity : The scaffold has been incorporated into compounds that target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives have displayed potent activity against vancomycin-resistant Enterococcus faecium as well .

| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 3h | Antifungal | < 4 | Candida auris |

| 3j | Antibacterial | 2 | S. aureus |

Anti-diabetic Potential

The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. A study found that certain derivatives exhibited IC50 values significantly lower than acarbose, a standard α-glucosidase inhibitor, indicating strong potential for managing diabetes:

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| 5k | 26.8 | 28-fold improvement |

| Acarbose | 752 | - |

The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance inhibitory activity against α-glucosidase .

Development of Antimicrobial Agents

A series of aminothiazole derivatives incorporating the 2,5-dimethylphenyl moiety were developed and tested against multidrug-resistant pathogens. The introduction of specific substituents on the phenyl ring was crucial for enhancing antimicrobial potency. For example, dichloro substitutions significantly improved the lipophilicity and reactivity of the compounds, leading to enhanced interactions with microbial targets .

α-Glucosidase Inhibition Studies

In a detailed study focusing on α-glucosidase inhibitors, various derivatives of the compound were synthesized and tested in vitro. The most potent derivative demonstrated a competitive inhibition mechanism with favorable binding energy, suggesting its potential as a therapeutic agent for diabetes management .

作用机制

The mechanism by which 2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammatory processes or act as an agonist for certain receptors, leading to therapeutic effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Analogous Compounds

Table 2: Substituent Effects on Key Properties

| Substituent | Position (Phenyl) | Electronic Effect | Lipophilicity (Predicted LogP) | Bioactivity Trend |

|---|---|---|---|---|

| 2,5-Dimethylphenyl | 2,5 | Electron-donating | ~3.5 | Enhanced membrane interaction |

| 3,5-Dimethylphenyl | 3,5 | Electron-donating | ~3.5 | High PET inhibition |

| 2,5-Difluorophenyl | 2,5 | Electron-withdrawing | ~2.8 | High PET inhibition |

| None | — | — | ~1.2 | Baseline activity |

生物活性

2-(2,5-Dimethylphenyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as oxidative stress and inflammation.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing neurotransmission and hormonal responses.

- DNA Interaction : The compound may interfere with DNA replication and transcription, affecting cellular proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : It has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial for neuroprotection .

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative disorders by preventing neuronal cell death induced by oxidative agents like H2O2 .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

- Neuroprotection Studies :

- Anticancer Activity :

- Mechanistic Insights :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other indole derivatives.

| Compound | Antioxidant Activity | Neuroprotective Effects | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Moderate | Significant | Significant | Low micromolar |

| Indole-3-propionic acid | High | Strong | Moderate | <10 |

| 5-Methoxy-indole carboxylic acid | Moderate | Moderate | High | <5 |

常见问题

Q. What are the recommended synthetic routes for preparing 2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid and its derivatives?

The compound can be synthesized via condensation reactions involving indole precursors and substituted phenyl groups. A general method involves refluxing a mixture of sodium acetate, acetic acid, and appropriate aldehydes or ketones. For example, derivatives of indole-2-carboxylic acid can be prepared by reacting 3-formyl-1H-indole-2-carboxylic acid with substituted thiazol-4(5H)-ones under acidic conditions, followed by recrystallization . Optimization of reaction time (3–5 hours) and solvent systems (e.g., DMF/acetic acid) is critical for yield improvement.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural elucidation of the indole core and substituents. For example, NMR can confirm the presence of the carboxylic acid group and dimethylphenyl substitution .

- X-ray Crystallography : To resolve crystal structures, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO with MW 281.30) .

Q. How does the 2,5-dimethylphenyl substituent influence the compound’s physicochemical properties?

The substituent enhances lipophilicity (logP ≈ 4.96) and thermal stability (boiling point >300°C), as observed in structurally related compounds like ML-098. These properties improve membrane permeability in biological assays . A comparative table of substituent effects is provided below:

| Substituent | logP | Melting Point (°C) | Bioactivity (EC) |

|---|---|---|---|

| 2,5-Dimethylphenyl | 4.96 | 129–131 | 77.6 nM (Rab7) |

| 4-Fluoro-2-methylphenyl | 3.8 | 115–118 | 89 nM (GPR40) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR studies should focus on:

- Substituent Variation : Testing analogs with halogens, methoxy, or bulkier groups at the phenyl ring to modulate receptor binding. For example, 4-fluoro-2-methylphenyl analogs showed improved GPR40 agonism (EC = 89 nM) .

- Scaffold Modification : Replacing the indole core with isoindole or benzofuran to assess backbone flexibility. highlights cyclopropane-carboxylic acid derivatives for comparative SAR.

- In Silico Modeling : Docking studies using Rab7 or GPR40 crystal structures to predict binding interactions .

Q. What experimental challenges arise in assessing this compound’s in vitro vs. in vivo efficacy?

Key challenges include:

- Solubility : Low aqueous solubility (common in lipophilic indoles) may skew in vitro assays. Use of DMSO carriers requires controls for solvent toxicity.

- Metabolic Stability : Phase I/II metabolism (e.g., glucuronidation) can reduce bioavailability. Liver microsome assays are recommended for early-stage screening .

- Off-Target Effects : Cross-reactivity with related GPCRs (e.g., GPR120) must be ruled out via counter-screening.

Q. How can conflicting bioactivity data from different assays be resolved?

Discrepancies in EC values (e.g., Rab7 vs. GPR40 assays) may arise from:

- Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic background noise.

- Assay Conditions : Standardize incubation time, serum concentration, and detection methods (e.g., calcium flux vs. cAMP assays).

- Data Normalization : Include positive controls (e.g., forskolin for cAMP) and normalize to baseline activity .

Q. What strategies are effective for crystallizing this compound for X-ray studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。